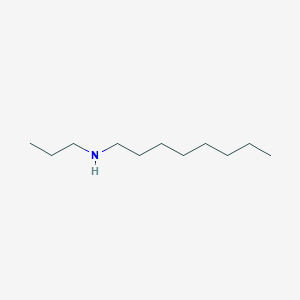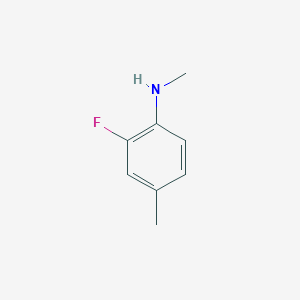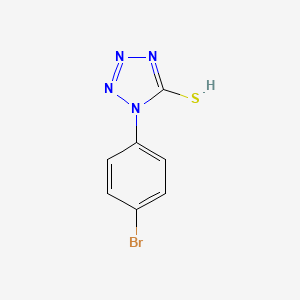
1-(4-bromophenyl)tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)tetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted with a bromophenyl group and a thiol group
Preparation Methods
The synthesis of 1-(4-bromophenyl)tetrazole-5-thiol typically involves the reaction of 4-bromobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring. The thiol group is then introduced via a nucleophilic substitution reaction using thiourea or similar reagents .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(4-Bromophenyl)tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include disulfides, sulfonic acids, and various substituted tetrazoles .
Scientific Research Applications
1-(4-Bromophenyl)tetrazole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 1-(4-bromophenyl)tetrazole-5-thiol is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function .
Comparison with Similar Compounds
1-(4-Bromophenyl)tetrazole-5-thiol can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: Lacks the bromine substituent, resulting in different reactivity and biological activity.
1-(4-Chlorophenyl)tetrazole-5-thiol: Similar structure but with a chlorine substituent, which may affect its electronic properties and reactivity.
1-(4-Methylphenyl)tetrazole-5-thiol: The methyl group provides different steric and electronic effects compared to the bromine substituent.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in various halogen bonding interactions, potentially enhancing its biological activity and reactivity .
Properties
IUPAC Name |
1-(4-bromophenyl)tetrazole-5-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIGYBILBNKPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)S)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=NN=N2)S)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl[(3-fluorophenyl)oxy]acetate](/img/structure/B7815565.png)
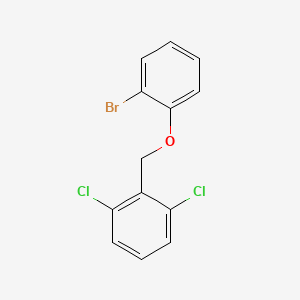
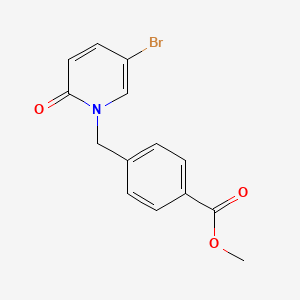
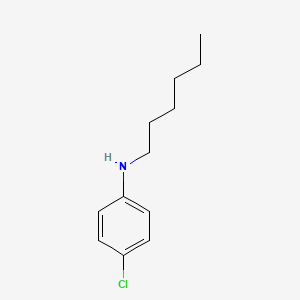
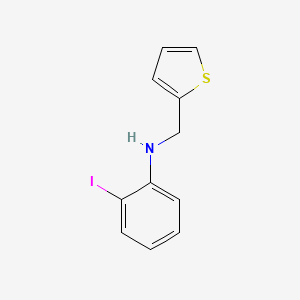
![1-[4-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B7815601.png)
![4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B7815609.png)
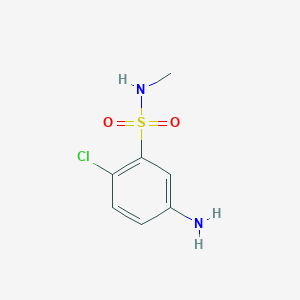
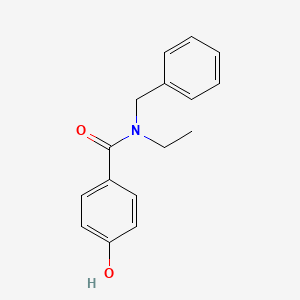
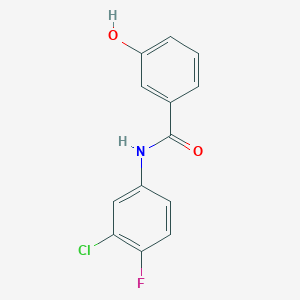
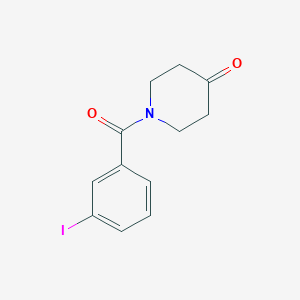
![N-cyclohexyl-2-[3-(dimethylamino)propylamino]propanamide](/img/structure/B7815638.png)
